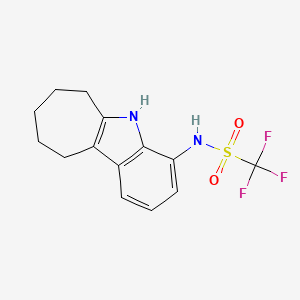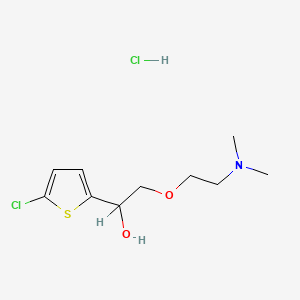
2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato es un compuesto químico con una estructura compleja que incluye un anillo de tiofeno, un sustituyente cloro y un grupo dimetilaminoetoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato típicamente involucra múltiples pasos, incluyendo la introducción del sustituyente cloro y el grupo dimetilaminoetoxi. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso puede incluir pasos de purificación como la recristalización o la cromatografía para lograr el nivel deseado de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir otros sustituyentes.
Sustitución: Esta reacción puede reemplazar un sustituyente por otro, a menudo utilizando reactivos y condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo requieren temperaturas controladas y disolventes específicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la sustitución puede introducir un nuevo grupo funcional en lugar del sustituyente cloro.
Aplicaciones Científicas De Investigación
2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado para posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Tiofenmetanol, 5-cloro-alfa-fenil
- 2-Tiofenmetanol, 5-cloro-alfa-metil
Unicidad
En comparación con compuestos similares, 2-Tiofenmetanol, 5-cloro-alfa-((2-(dimetilamino)etoxi)metil)-, clorhidrato tiene características estructurales únicas que pueden conferir propiedades químicas y biológicas distintas. Estas diferencias pueden hacerlo más adecuado para aplicaciones específicas o proporcionar ventajas en ciertos contextos.
Propiedades
Número CAS |
131964-85-7 |
|---|---|
Fórmula molecular |
C10H17Cl2NO2S |
Peso molecular |
286.22 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-12(2)5-6-14-7-8(13)9-3-4-10(11)15-9;/h3-4,8,13H,5-7H2,1-2H3;1H |
Clave InChI |
LSPFWOCFFLTJQV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC=C(S1)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



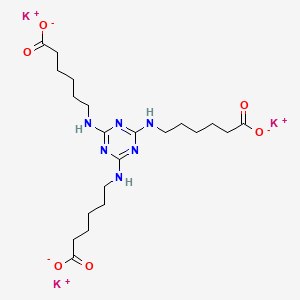
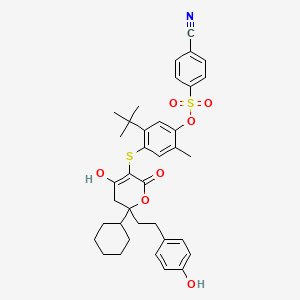
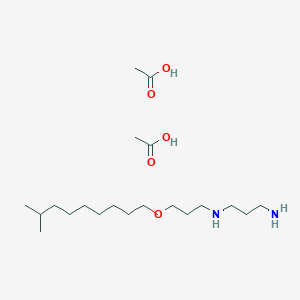
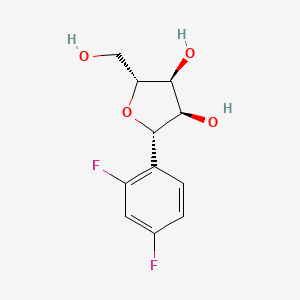



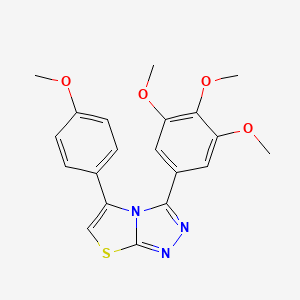
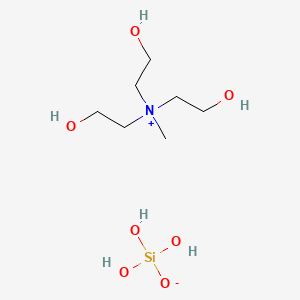

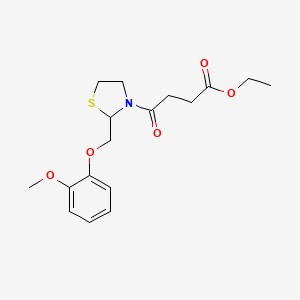
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
